REACTION_CXSMILES
|
P(=O)(O)(O)O.C1(O)C=CC=CC=1.[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH3:21][CH:22]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[OH:35])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[CH3:36][CH:37](C1C=CC(O)=CC=1)[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.[CH3:51][CH:52]([C:59]1[CH:64]=[C:63]([CH:65]([CH3:72])[C:66]2[CH:71]=[CH:70][CH:69]=[CH:68][CH:67]=2)[CH:62]=[CH:61][C:60]=1[OH:73])[C:53]1[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=1>C(O)=O>[CH3:13][CH:14]([C:31]1[CH:32]=[CH:33][CH:34]=[C:29]([CH:22]([CH3:21])[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:30]=1[OH:35])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH3:51][CH:52]([C:59]1[CH:64]=[C:63]([CH:65]([CH3:72])[C:66]2[CH:71]=[CH:70][CH:69]=[CH:68][CH:67]=2)[CH:62]=[C:61]([CH:37]([CH3:36])[C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)[C:60]=1[OH:73])[C:53]1[CH:54]=[CH:55][CH:56]=[CH:57][CH:58]=1
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C=CC(=C1)C(C1=CC=CC=C1)C)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C(=CC=C1)C(C1=CC=CC=C1)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C(=CC(=C1)C(C1=CC=CC=C1)C)C(C1=CC=CC=C1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P(=O)(O)(O)O.C1(O)C=CC=CC=1.[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH3:21][CH:22]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[OH:35])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[CH3:36][CH:37](C1C=CC(O)=CC=1)[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.[CH3:51][CH:52]([C:59]1[CH:64]=[C:63]([CH:65]([CH3:72])[C:66]2[CH:71]=[CH:70][CH:69]=[CH:68][CH:67]=2)[CH:62]=[CH:61][C:60]=1[OH:73])[C:53]1[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=1>C(O)=O>[CH3:13][CH:14]([C:31]1[CH:32]=[CH:33][CH:34]=[C:29]([CH:22]([CH3:21])[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:30]=1[OH:35])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH3:51][CH:52]([C:59]1[CH:64]=[C:63]([CH:65]([CH3:72])[C:66]2[CH:71]=[CH:70][CH:69]=[CH:68][CH:67]=2)[CH:62]=[C:61]([CH:37]([CH3:36])[C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)[C:60]=1[OH:73])[C:53]1[CH:54]=[CH:55][CH:56]=[CH:57][CH:58]=1
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C=CC(=C1)C(C1=CC=CC=C1)C)O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C(=CC=C1)C(C1=CC=CC=C1)C)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)C1=C(C(=CC(=C1)C(C1=CC=CC=C1)C)C(C1=CC=CC=C1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |